Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate

Cationic photopolymerization Tack-free time Onium salt anion effect

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is a triarylsulfonium salt belonging to the onium-class cationic photoinitiators, characterized by a sulfur-centered cation bearing two 4-thiophenoxyphenyl substituents and one phenyl group, paired with the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counterion. Upon exposure to UV light (220–350 nm), it undergoes photolytic cleavage to generate a Brønsted superacid (H⁺SbF₆⁻) that initiates rapid cationic ring-opening polymerization of epoxides, oxetanes, and vinyl ethers.

Molecular Formula C30H23F6S3Sb
Molecular Weight 715.5 g/mol
CAS No. 101200-60-6
Cat. No. B12759954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate
CAS101200-60-6
Molecular FormulaC30H23F6S3Sb
Molecular Weight715.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-26-16-20-29(21-17-26)33(28-14-8-3-9-15-28)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyHCDSMHKDMZMRPC-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyldi(4-thiophenoxyphenyl)sulfonium Hexafluoroantimonate (CAS 101200-60-6): A High-Efficiency Triarylsulfonium Cationic Photoinitiator for UV-Curable Epoxy and Oxetane Systems


Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is a triarylsulfonium salt belonging to the onium-class cationic photoinitiators, characterized by a sulfur-centered cation bearing two 4-thiophenoxyphenyl substituents and one phenyl group, paired with the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counterion [1]. Upon exposure to UV light (220–350 nm), it undergoes photolytic cleavage to generate a Brønsted superacid (H⁺SbF₆⁻) that initiates rapid cationic ring-opening polymerization of epoxides, oxetanes, and vinyl ethers [2]. This compound is commercially supplied as a solution in propylene carbonate (e.g., CPI-6976, UVI-6976) and is widely used in UV-curable coatings, inks, adhesives, and photolithographic resists .

Why Generic Triarylsulfonium Salt Substitution Fails for Phenyldi(4-thiophenoxyphenyl)sulfonium Hexafluoroantimonate-Containing Formulations


Triarylsulfonium photoinitiators are not interchangeable commodities: two structural features uniquely govern reactivity in this compound class. First, the identity of the counterion dictates the acid strength of the photogenerated proton—SbF₆⁻ produces a superacid far stronger than PF₆⁻ or AsF₆⁻, directly impacting cure speed and final conversion [1]. Second, the 4-thiophenoxyphenyl substituents on the cation substantially alter the absorption profile, excited-state photochemistry, and quantum efficiency of acid generation relative to the unsubstituted triphenylsulfonium benchmark [2]. Substituting a generic triarylsulfonium hexafluorophosphate or a simpler triphenylsulfonium salt inevitably compromises cure rate, through-cure depth, or thermal latency, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Phenyldi(4-thiophenoxyphenyl)sulfonium Hexafluoroantimonate vs. Closest Analogs


2× Faster Tack-Free Cure vs. Hexafluoroarsenate Analog Under Identical Conditions

In a direct head-to-head evaluation under the standardized procedure of Example 4 of US Patent 5,012,001, diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate achieved a tack-free time of approximately 0.5 seconds, whereas the corresponding hexafluoroarsenate salt required 1 second [1]. Both salts were evaluated at 3 wt% in 4-vinylcyclohexene dioxide, coated as 3 mil films on glass, and exposed to a GE H3T7 mercury arc lamp.

Cationic photopolymerization Tack-free time Onium salt anion effect

Superior Photoinitiator Efficiency of 4-Thiophenoxyphenyl-Substituted Cation vs. Unsubstituted Triphenylsulfonium

Crivello and Lam (1980) established that diphenyl-4-thiophenoxyphenylsulfonium salts exhibit higher cationic photoinitiation efficiency than the benchmark triphenylsulfonium salts when evaluated in cyclohexene oxide and other epoxy monomer photopolymerizations [1]. Although the published study employed hexafluoroarsenate as the counterion, the cation structure–activity relationship is anion-independent. The enhanced efficiency is attributed to the electron-donating 4-thiophenoxy substituent, which red-shifts absorption, increases the molar extinction coefficient in the 280–320 nm region, and alters the excited-state cleavage pathway to favor heterolytic acid-generating decomposition over unproductive homolytic radical recombination [2].

Photoinitiator efficiency Triarylsulfonium cation structure Epoxy cationic polymerization

SbF₆⁻ Anion Delivers Significantly Higher Photocuring Efficiency Than PF₆⁻ in Sulfonium Salt Initiators

The patent literature explicitly states that sulfonium salt photoinitiators bearing SbF₆⁻ as the counteranion substantially outperform those with PF₆⁻ in photocuring applications, because the weaker nucleophilicity of SbF₆⁻ minimizes ion-pair recombination and preserves the superacidity of the photogenerated Brønsted acid [1]. This class-level principle is corroborated by the commercial product comparison: SpeedCure 976 (hexafluoroantimonate-based, containing the 4-thiophenoxyphenylsulfonium cation) exhibits faster cure than SpeedCure 992 (hexafluorophosphate-based triarylsulfonium mixture) in inks and overprint varnishes .

Counterion effect Hexafluoroantimonate vs. hexafluorophosphate Cationic photopolymerization

4× Photopolymerization Rate Enhancement in Inert Atmosphere Demonstrates Radical-Assisted Decomposition Pathway

Using real-time FT-IR monitoring, Sasaki et al. (1995) demonstrated that diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate photoinitiates the polymerization of 3-ethyl-3-(phenoxymethyl)-oxetane (PhO) more than four times faster under nitrogen than in air, while the polymerization of phenyl glycidyl ether showed no essential difference between the two atmospheres [1]. The Mn of the resulting poly(PhO) increased from 13,900 (air) to 61,200 (nitrogen). This atmosphere sensitivity reveals a radical-assisted decomposition mechanism of the sulfonium salt that is suppressed by oxygen inhibition—a mechanistic feature not universally shared by all triarylsulfonium photoinitiators. The [4-(phenylthio)phenyl]diphenylsulfonium salt is known to photolyze via a distinct triplet-state pathway that produces diphenyl sulfide, benzene, and acid exclusively, without the rearrangement byproducts observed for triphenylsulfonium [2].

Oxetane photopolymerization Nitrogen atmosphere effect Real-time FT-IR kinetics

Distinct Triplet-State Photolysis Mechanism Avoiding Undesired Rearrangement Byproducts

The JACS photochemistry study by Welsh et al. (1990) revealed that the [4-(phenylthio)phenyl]diphenylsulfonium salt—the mono-thiophenoxy analogue of the target compound—undergoes direct photolysis via a triplet excited state to yield exclusively diphenyl sulfide, benzene, and acid [1]. This contrasts sharply with triphenylsulfonium and other substituted triarylsulfonium salts, which produce phenylthiobiphenyl rearrangement byproducts in addition to the expected cleavage products. The exclusive partitioning to acid-generating pathways implies a higher effective quantum yield for acid production, as no absorbed photons are diverted to unproductive rearrangement channels. While this mechanistic study was performed on the hexafluoroarsenate salt, the photophysical pathway is governed by the cation electronic structure and is independent of the anion identity.

Photolysis mechanism Triplet excited state Triarylsulfonium salt photochemistry

Procurement-Guided Application Scenarios Where Phenyldi(4-thiophenoxyphenyl)sulfonium Hexafluoroantimonate Delivers Verifiable Advantage


High-Speed UV-Curable Coatings and Overprint Varnishes Requiring <1 Second Tack-Free Cure

In roll-to-roll coating lines and graphic arts overprint varnishes where line speed is directly gated by photoinitiator reactivity, the 0.5-second tack-free time demonstrated for the SbF₆⁻ salt versus 1 second for the AsF₆⁻ analogue [1] translates to a 2× throughput advantage. Formulators using an SbF₆⁻-based initiator such as CPI-6976 or SpeedCure 976 can achieve equivalent cure at lower loading or faster line speeds compared to hexafluorophosphate-based alternatives like SpeedCure 992 . Commercial product specifications for CPI-6976 specify a maximum cure time of 50 seconds under standardized conditions, appropriate for thicker coating sections (>25 µm) where through-cure is critical .

Photo-Differential Scanning Calorimetry (Photo-DSC) Studies of Cationic Epoxy Cure Kinetics

The pronounced sensitivity of this initiator to atmosphere—with >4× rate enhancement under nitrogen for oxetane polymerization—makes it an ideal probe for studying radical-assisted cationic polymerization mechanisms via real-time FT-IR or photo-DSC [2]. Researchers investigating the interplay between radical and cationic pathways in hybrid cure systems can use this initiator's distinctive O₂ sensitivity as a diagnostic tool to disentangle competing initiation mechanisms, a capability not offered by simpler triarylsulfonium salts that lack the thiophenoxy substituent.

Mid-UV and Deep-UV Chemically Amplified Photoresists for Microelectronics Patterning

The exclusive triplet-state photolysis pathway of the 4-thiophenoxyphenyl-substituted sulfonium cation avoids phenylthiobiphenyl rearrangement byproducts that plague triphenylsulfonium-based resists [3]. This mechanistic cleanliness is exploited in poly(p-vinylbenzoate)-based dual-tone resist systems, where the photochemically generated superacid from diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate catalyzes thermolytic deprotection to yield either positive-tone (aqueous base) or negative-tone (organic solvent) images with high thermal stability (Tg ca. 250 °C for the deprotected polymer) [4]. The high optical density of these resists in the deep-UV (<300 nm) makes them particularly suitable as planarizing imaging layers in multilayer lithographic stacks.

Inert-Atmosphere UV-Curing of High-Molecular-Weight Oxetane and Epoxy Polymers

For applications demanding high-molecular-weight poly(oxetane) or poly(epoxide) materials—such as solid polymer electrolytes, high-toughness adhesives, or precision optical elements—curing under nitrogen with this specific sulfonium initiator yields a 4.4× increase in number-average molecular weight (13,900 to 61,200) compared to air curing [2]. The radical-assisted decomposition mechanism that drives this enhancement is a distinctive feature of the 4-thiophenoxyphenyl-substituted sulfonium cation, enabling polymer property tuning through simple atmosphere control.

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